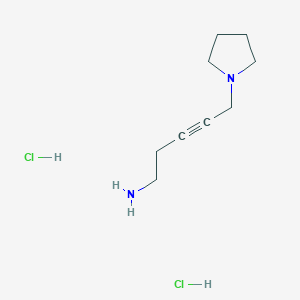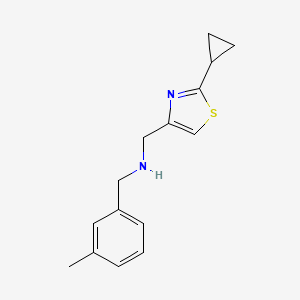
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cyclopropyl group attached to a thiazole ring, which is further connected to a methanamine group substituted with a 3-methylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor.
Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the methanamine group with a 3-methylbenzyl moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. The cyclopropyl and 3-methylbenzyl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropylthiazol-4-yl)-N-benzylmethanamine: Lacks the 3-methyl substitution on the benzyl group.
1-(2-Thiazolyl)-N-(3-methylbenzyl)methanamine: Lacks the cyclopropyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-(4-methylbenzyl)methanamine: Has a methyl group at the 4-position of the benzyl ring instead of the 3-position.
Uniqueness
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is unique due to the presence of both the cyclopropyl group and the 3-methylbenzyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18N2S |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C15H18N2S/c1-11-3-2-4-12(7-11)8-16-9-14-10-18-15(17-14)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3 |
InChI Key |
FKRXHBLTIBYERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CSC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




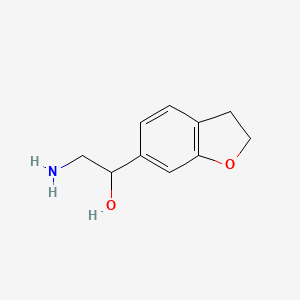


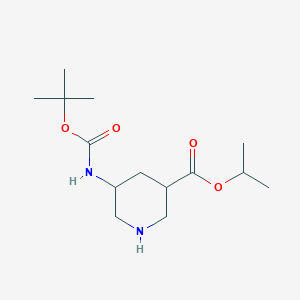
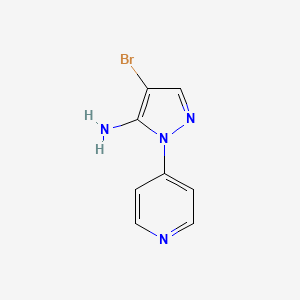
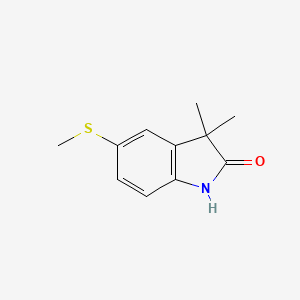
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
